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Compound of Interest

Compound Name: DSPE-PEG-Amine, MW 5000

Cat. No.: B10823703 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-

PEG-Amine 5000) is a highly versatile phospholipid-PEG conjugate essential for developing

advanced drug and gene delivery systems.[1][2][3] Its structure consists of three key

components:

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon

phospholipid that serves as a stable, hydrophobic anchor, integrating robustly into the lipid

bilayer of nanoparticles.[4]

PEG (Polyethylene Glycol, MW 5000): A hydrophilic polymer chain that forms a "stealth"

layer on the nanoparticle surface. This PEG shield reduces opsonization (the process of

being marked for clearance by the immune system), thereby prolonging circulation time in

the bloodstream.[5][6] The choice of PEG length is a critical determinant of in vivo

performance.[7]

Amine (-NH2) Group: A terminal primary amine group that functions as a reactive handle for

the covalent attachment of various targeting ligands, such as antibodies, peptides, or small

molecules.[8][9]
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This unique amphiphilic structure makes DSPE-PEG-Amine 5000 a critical component in the

formulation of lipid nanoparticles (LNPs) for targeted gene delivery, enabling the genetic

payload to be directed to specific cells or tissues.

Mechanism of Action and Targeting Strategy
The primary role of DSPE-PEG-Amine 5000 in a gene delivery formulation is to provide a

platform for active targeting. The terminal amine group allows for straightforward conjugation to

targeting moieties through various chemical reactions.[8][10] For instance, a targeting ligand

with a carboxylic acid group can be covalently bonded to the amine group using standard N-

hydroxysuccinimide (NHS) ester chemistry.

Once the targeting ligand is attached, the DSPE-PEG-Amine-Ligand conjugate is incorporated

into a lipid nanoparticle formulation, typically comprising an ionizable lipid, a helper

phospholipid, and cholesterol.[11] The DSPE portion anchors the conjugate within the LNP's

lipid shell, while the PEG chain extends outwards, presenting the targeting ligand to the

biological environment. These targeted LNPs can then bind specifically to receptors on the

surface of target cells, leading to enhanced cellular uptake through receptor-mediated

endocytosis.[12]
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Figure 1: Structure and Role of DSPE-PEG-Amine-Ligand
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Caption: DSPE-PEG-Amine-Ligand conjugate structure and its incorporation into an LNP.
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Experimental Protocols
Protocol 1: Conjugation of a Targeting Ligand to DSPE-
PEG-Amine 5000
This protocol describes a general method for conjugating a ligand with a carboxylic acid group

to DSPE-PEG-Amine 5000 using EDC/NHS chemistry.

Materials:

DSPE-PEG-Amine 5000

Targeting ligand with a carboxyl group

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

Activation of Ligand: In a clean, dry glass vial, dissolve the targeting ligand and a 1.5-molar

excess of both EDC and NHS in anhydrous DMF or DMSO.

Let the reaction proceed for 30 minutes at room temperature to form the NHS-ester of the

ligand.

Conjugation Reaction: Dissolve DSPE-PEG-Amine 5000 in a small volume of the same

solvent. Add this solution to the activated ligand mixture. A 1:1 molar ratio of activated ligand

to DSPE-PEG-Amine is a good starting point.

Allow the conjugation reaction to proceed overnight at room temperature with gentle stirring.
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Purification: Purify the resulting DSPE-PEG-Ligand conjugate by transferring the reaction

mixture to a dialysis tube and dialyzing against PBS (pH 7.4) for 48 hours, with buffer

changes every 12 hours, to remove unreacted reagents.

Lyophilize the purified conjugate and store at -20°C until use.

Protocol 2: LNP Formulation via Microfluidic Mixing
This protocol outlines the formation of targeted LNPs encapsulating a genetic payload (e.g.,

mRNA, siRNA) using a microfluidic device.

Materials:

Ionizable lipid (e.g., DLin-MC3-DMA)

Helper lipid (e.g., DSPC)

Cholesterol

DSPE-PEG-Amine-Ligand conjugate (from Protocol 1)

Genetic payload (mRNA, siRNA, etc.)

Ethanol (200 proof, anhydrous)

Citrate buffer (50 mM, pH 4.0)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Prepare Lipid-Ethanol Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and the DSPE-

PEG-Amine-Ligand conjugate in 100% ethanol. A common molar ratio is 50:10:38.5:1.5

(Ionizable:DSPC:Cholesterol:PEG-Ligand).[13]

Prepare Aqueous Phase: Dilute the genetic payload in the citrate buffer (pH 4.0). The low pH

ensures the ionizable lipid becomes positively charged to complex with the negatively

charged nucleic acid.[11][14]
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Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's

instructions. Typically, a flow rate ratio of 3:1 (Aqueous:Ethanol) is used.

Load the lipid-ethanol phase and the aqueous phase into their respective syringes and start

the pump. The rapid mixing within the microfluidic cartridge causes the lipids to precipitate

and self-assemble into LNPs, encapsulating the genetic payload.

Dialysis: Collect the LNP solution and dialyze against PBS (pH 7.4) for at least 6 hours to

remove ethanol and raise the pH, neutralizing the LNP surface charge.

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store at 4°C.
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Figure 2: LNP Formulation and In Vitro Testing Workflow
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Caption: Workflow from ligand conjugation to in vitro analysis of gene delivery.

Protocol 3: LNP Characterization
Materials:
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Formulated LNPs

Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Nuclease protection assay reagents (optional)

Quant-iT RiboGreen assay or similar for encapsulation efficiency

Procedure:

Size and Polydispersity Index (PDI):

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Measure the hydrodynamic diameter (Z-average) and PDI using DLS. Ideal LNPs for in

vivo use are typically between 80-150 nm with a PDI < 0.2.[15]

Zeta Potential:

Dilute the LNPs in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

Measure the surface charge using the zeta potential analyzer. Near-neutral or slightly

negative zeta potential at physiological pH is desirable to reduce non-specific interactions.

Encapsulation Efficiency (EE%):

Use a fluorescence-based assay (e.g., RiboGreen).

Measure the fluorescence of the LNP sample before and after lysing the nanoparticles

with a detergent (e.g., 1% Triton X-100).

Calculate EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total

Fluorescence * 100. High EE (>90%) is optimal.[15]

Protocol 4: In Vitro Gene Transfection
Materials:

Targeted LNPs encapsulating a reporter gene (e.g., GFP-mRNA)
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Target cells (expressing the receptor for the chosen ligand) and control cells (receptor-

negative)

Complete cell culture medium

Plate reader or flow cytometer

Procedure:

Cell Seeding: Seed cells in a 96-well or 24-well plate and allow them to adhere overnight.

LNP Treatment: Dilute the characterized LNPs in fresh cell culture medium to achieve the

desired final concentration of the genetic payload (e.g., 100 ng mRNA per well).

Remove the old medium from the cells and add the LNP-containing medium.

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

Analysis:

For a GFP reporter, analyze the percentage of fluorescent cells and mean fluorescence

intensity using a flow cytometer.

For a luciferase reporter, lyse the cells and measure luminescence using a plate reader.

Compare the results between targeted and non-targeted LNPs and between receptor-

positive and receptor-negative cell lines.

Data Presentation
Table 1: Representative Physicochemical Properties of
LNP Formulations
This table shows illustrative data on how the inclusion of DSPE-PEG-Amine can influence LNP

characteristics. Actual values will vary based on the full lipid composition and formulation

parameters.
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Formulation
ID

Molar Ratio
(Ionizable:D
SPC:Chol:P
EG-Lipid)

PEG-Lipid
Type

Mean
Particle
Size (nm)

PDI
Zeta
Potential
(mV)

LNP-Control
50 : 10 : 38.5

: 1.5

DSPE-PEG

(Methoxy)
115.6 ± 3.8 0.13 ± 0.02 -8.5 ± 1.1

LNP-Amine
50 : 10 : 38.5

: 1.5

DSPE-PEG-

Amine 5000
122.1 ± 4.5 0.15 ± 0.03 +10.2 ± 1.6

LNP-Targeted
50 : 10 : 38.5

: 1.5

DSPE-PEG-

Ligand
128.4 ± 5.1 0.16 ± 0.02 -2.3 ± 0.9

Note: Data is representative and compiled for illustrative purposes. The positive charge of LNP-

Amine is due to the protonated amine group at neutral pH, which is neutralized upon ligand

conjugation in LNP-Targeted.[8]

Table 2: Example In Vitro Transfection Efficiency Data
This table illustrates the expected outcome of a targeted gene delivery experiment using a

reporter gene.

Formulation Cell Line Receptor Status
% Transfected
Cells (e.g., GFP+)

LNP-Control Cell-A Positive 15%

LNP-Targeted Cell-A Positive 75%

LNP-Control Cell-B Negative 12%

LNP-Targeted Cell-B Negative 14%

Note: The significantly higher transfection in the receptor-positive cell line (Cell-A) treated with

the targeted LNP demonstrates the success of the targeting strategy.

Cellular Uptake and Intracellular Trafficking
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Targeted LNPs primarily enter cells via receptor-mediated endocytosis.[12] Upon binding to the

target receptor, the cell membrane invaginates to form an endosome, engulfing the LNP. For

the genetic payload to be effective, it must escape this endosome before it fuses with a

lysosome, where enzymatic degradation would occur. The ionizable lipids in the LNP

formulation are critical for this step; in the acidic environment of the endosome, they become

positively charged, disrupting the endosomal membrane and facilitating the release of the

nucleic acids into the cytoplasm.[14][16][17]
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Figure 3: Cellular Uptake and Endosomal Escape Pathway
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Caption: Pathway of targeted LNP from cell binding to payload release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10823703#using-dspe-peg-amine-5000-for-targeted-
gene-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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